molecular formula C16H21NO B8326148 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxaldehyde

6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxaldehyde

Cat. No. B8326148
M. Wt: 243.34 g/mol
InChI Key: CNSBKQDIQWSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273080B2

Procedure details

310 ml (315 mmol) of diisobutylaluminium hydride, 1M in toluene, are added dropwise to a solution, cooled to −78° C., of 72.1 g (300 mmol) of 6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile, S62, in 1500 ml of dichloromethane at such a rate that the temperature does not exceed −65° C. When the addition is complete, the reaction mixture is stirred at −78° C. for a further 2 h, then allowed to warm slowly to room temperature and stirred for a further 12 h. After re-cooling to −10° C., 300 ml of THF and then, with vigorous stirring, 400 ml of 2 N sulfuric acid (exothermic!) are added, and the mixture is stirred at room temperature for a further 12 h. After re-cooling to −10° C., a solution of 70 g of NaOH in 300 ml of water is added, the aqueous phase is separated off, the organic phase is washed three times with 1000 ml of water each time, once with 500 ml of saturated sodium chloride solution, dried over magnesium sulfate, and the solvent is removed in vacuo.
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
72.1 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#N)=[C:17]([C:23]#[C:24][C:25]([CH3:28])([CH3:27])[CH3:26])[N:16]=1)([CH3:14])([CH3:13])[CH3:12].S(=O)(=O)(O)[OH:30].[OH-].[Na+]>C1(C)C=CC=CC=1.ClCCl.O.C1COCC1>[C:11]([C:15]1[N:16]=[C:17]([C:23]#[C:24][C:25]([CH3:28])([CH3:27])[CH3:26])[C:18]([CH:19]=[O:30])=[CH:21][CH:22]=1)([CH3:14])([CH3:13])[CH3:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
310 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
72.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C#CC(C)(C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −78° C. for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed −65° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to −10° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to −10° C.
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
WASH
Type
WASH
Details
the organic phase is washed three times with 1000 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 500 ml of saturated sodium chloride solution, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C(=N1)C#CC(C)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.